molecular formula C22H29N5O4S B029112 Pseudo Vardenafil CAS No. 224788-34-5

Pseudo Vardenafil

Cat. No. B029112
M. Wt: 459.6 g/mol
InChI Key: QAYHPAMSDMZXJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Pseudo Vardenafil, structurally elucidated as 1-[[3-(1,4-dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]-piperidine, demonstrates a modification from Vardenafil by substituting the piperidine ring for the ethylpiperazine group. This analogue was isolated from dietary supplement capsules, pointing to its illicit addition to such products (Park et al., 2007).

Molecular Structure Analysis

The structural determination of Pseudo Vardenafil involved advanced analytical techniques, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These methodologies confirmed the compound's unique structure, distinguishing it from Vardenafil and indicating its unauthorized inclusion in dietary supplements (Park et al., 2007).

Scientific Research Applications

  • Erectile Dysfunction Treatment : Pseudo vardenafil, as a potent inhibitor of phosphodiesterase-5, is clinically approved for treating erectile dysfunction in men. It increases cGMP levels, thereby improving erectile function (Ashour, Rahman, & Kassem, 2014).

  • Forensic and Metabolic Studies : Metabolites of pseudovardenafil can be significant in forensic science and metabolic fields. They provide insights into the toxicity and side effects of counterfeit vardenafil (Heo et al., 2019).

  • Urological Applications : Vardenafil has shown efficacy in improving sexual function and duration of erection in men with erectile dysfunction, potentially indicating similar benefits for pseudovardenafil (Rosenberg et al., 2009).

  • Pulmonary Arterial Hypertension : Vardenafil reduces oxidative stress and reverses pulmonary arterial hypertension, suggesting that pseudovardenafil might share similar properties (Fan et al., 2013).

  • Gastroenterology : Vardenafil's effects in an animal model of ischemic colitis, including influencing hemodynamics, may reflect the potential of pseudovardenafil in similar conditions (Aziret et al., 2014).

  • Liver Protection : The hepatoprotective effect of vardenafil against acute liver injury in mice could indicate a similar benefit from pseudovardenafil (Ahmed et al., 2017).

  • Bone Mass Enhancement : Research on erectile dysfunction drugs like vardenafil and their effect on bone mass in mice suggests potential applications for pseudovardenafil in bone health (Kim et al., 2020).

  • Rapid Screening in Herbal Products : The development of immunoassays for screening vardenafil and its analogues in herbal products could be applicable to pseudovardenafil, aiding in the detection of illegal additives (Guo et al., 2010).

Safety And Hazards

The safety and efficacy of Pseudo Vardenafil have not been completely evaluated, which could cause serious health problems . It has been illegally added to functional foods and counterfeit medications .

Future Directions

Future studies could focus on the toxicity, danger, and side effects of unlawful vardenafil counterfeits . The new metabolites identified could be usefully applied to forensic science and other metabolic fields .

properties

IUPAC Name

2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4S/c1-4-9-19-23-15(3)20-22(28)24-21(25-27(19)20)17-14-16(10-11-18(17)31-5-2)32(29,30)26-12-7-6-8-13-26/h10-11,14H,4-9,12-13H2,1-3H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAYHPAMSDMZXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCCCC4)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18712373

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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